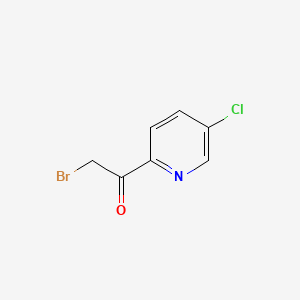

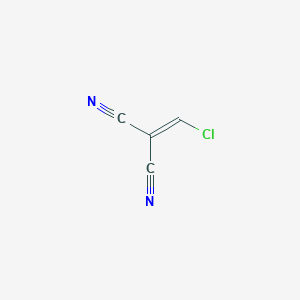

2-Bromo-1-(5-chloropyridin-2-yl)ethanone

Descripción general

Descripción

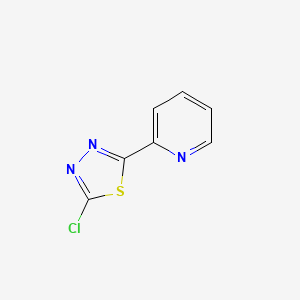

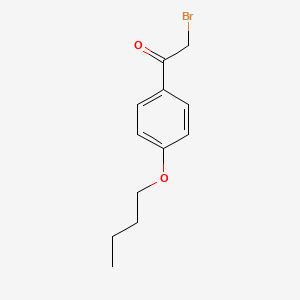

The compound "2-Bromo-1-(5-chloropyridin-2-yl)ethanone" is a brominated and chlorinated ketone with a pyridine ring. While the provided papers do not directly discuss this compound, they offer insights into similar brominated and chlorinated aromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related brominated and chlorinated compounds often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which includes a key step of resolution by crystallization . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that halogenated compounds can be synthesized through such exchange processes .

Molecular Structure Analysis

The molecular structure of brominated and chlorinated compounds is often characterized by X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure can reveal the configuration of the molecule and the orientation of the aromatic rings. For instance, the Schiff base compound was found to have a trans configuration around the C=N double bond, with nearly coplanar benzene and pyridine rings .

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including those with acceptor olefins, as shown in the study of bromonium ions . The reactivity of such compounds can be influenced by the presence of the bromine atom, which can act as a leaving group or an electrophile in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated aromatic compounds can be studied using various spectroscopic techniques, such as FT-IR, NMR, and UV-Visible spectroscopy . These techniques can provide information on the vibrational frequencies, chemical shifts, and electronic properties of the molecules. For example, the HOMO and LUMO analysis can determine charge transfer within the molecule, and molecular electrostatic potential maps can reveal the distribution of charges across the molecule .

Aplicaciones Científicas De Investigación

Synthesis Applications :

- The compound has been used in the synthesis of various derivatives. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using 2,5-dibromo-pyridine, showing that 2-bromo-5-pyridyl magnesium chloride reacts smoothly with acetyl chloride, indicating the compound's utility in straightforward and mild reaction conditions (Zeng-sun Jin, 2015).

- Another study synthesized new 2-substituted 6-Bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives using a similar compound, highlighting its role in producing compounds with significant biological activities, including immunosuppression and cytotoxicity against various carcinoma cells (H. Abdel‐Aziz et al., 2011).

Chemical Research and Analysis :

- The compound has been used to study pyridylcarbene formation and its stabilization, demonstrating its utility in understanding complex chemical processes (B. Abarca et al., 2006).

- A study on the identification of pyrolysis products of new psychoactive substances used a similar compound to understand the stability and potential for pyrolytic degradation, which is critical in the field of drug analysis (Kelly B Texter et al., 2018).

Biological Activity Studies :

- Novel substituted dienone pyridine ethanone curcumin analogues, synthesized using a related compound, demonstrated antiangiogenic effects and tumor growth inhibition in vivo, showcasing its potential in medicinal chemistry (H. Chandru et al., 2008).

Materials Science and Catalysis :

- The compound has been utilized in the development of new synthetic methods for chalcone analogues, demonstrating its role in advancing materials science (C. Curti et al., 2007).

- It has also been used in the study of selective amination of polyhalopyridines, indicating its usefulness in catalysis research (Jianguo Ji et al., 2003).

Propiedades

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQJVLXFVZZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458006 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloropyridin-2-yl)ethanone | |

CAS RN |

94952-47-3 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)